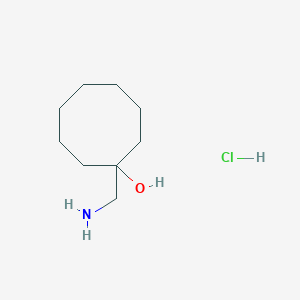
1,3,5-Trimethyl-1H-indol-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3,5-Trimethyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1,3,5-Trimethyl-1H-indole-2-carboxylic acid” consists of a core indole structure with three methyl groups attached at the 1, 3, and 5 positions of the indole ring. The 2 position of the indole ring is substituted with a carboxylic acid group .Physical And Chemical Properties Analysis
“1,3,5-Trimethyl-1H-indole-2-carboxylic acid” is a solid compound with a molecular weight of 203.24 and a molecular formula of C12H13NO2 .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate haben sich als vielversprechende antivirale Wirkstoffe erwiesen. Beispielsweise:
- 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate zeigten eine inhibitorische Aktivität gegen Influenza A mit einem IC50 von 7,53 μmol/L .
Anti-HIV-Potenzial
Forscher haben Indol-Derivate als potenzielle Anti-HIV-Wirkstoffe untersucht. Zum Beispiel ergaben molekulare Docking-Studien, dass bestimmte Indolyl- und Oxochromenylxanthenon-Derivate eine Anti-HIV-1-Aktivität aufweisen .
Andere biologische Aktivitäten
Neben antiviralen und Anti-HIV-Effekten wurden Indol-Derivate für verschiedene andere Aktivitäten untersucht:
Zusammenfassend lässt sich sagen, dass 1,3,5-Trimethyl-1H-indol-2-carbonsäure ein immenses Potenzial für diverse therapeutische Anwendungen bietet. Forscher untersuchen weiterhin seine biologischen Aktivitäten und ebnen so den Weg für die Entwicklung neuer Medikamente und klinische Interventionen . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, zu fragen!
Wirkmechanismus
Target of Action
Indole derivatives, such as 1,3,5-Trimethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 1,3,5-Trimethyl-1H-indole-2-carboxylic acid would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of 1,3,5-Trimethyl-1H-indole-2-carboxylic acid would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,5-Trimethyl-1H-indole-2-carboxylic acid has several advantages for lab experiments. It has a high solubility in water, which makes it easy to work with. It is also relatively stable and has a low toxicity. Additionally, it is relatively inexpensive and is widely available. On the other hand, 1,3,5-Trimethyl-1H-indole-2-carboxylic acid has several limitations for lab experiments. It is sensitive to light and air, which can affect its stability. It is also difficult to synthesize and is not suitable for large-scale production.
Zukünftige Richtungen
The potential future directions for 1,3,5-Trimethyl-1H-indole-2-carboxylic acid research include the development of novel indole derivatives, the exploration of its potential therapeutic effects, and the investigation of its mechanism of action. Additionally, further research could be conducted on its potential effects on neurological disorders, its potential as a drug delivery system, and its potential as an anti-cancer agent. Additionally, further research could be conducted on its potential applications in the fields of agriculture, food, and cosmetics.
Synthesemethoden
1,3,5-Trimethyl-1H-indole-2-carboxylic acid can be synthesized from indole-2-carboxylic acid by a three-step process involving methylation, condensation, and oxidation. In the first step, indole-2-carboxylic acid is methylated with dimethyl sulfate to form 1-methyl-3-methyl-indole-2-carboxylic acid. In the second step, the 1-methyl-3-methyl-indole-2-carboxylic acid is condensed with formaldehyde to form 1,3,5-trimethyl-1H-indole-2-carboxylic acid. In the last step, the 1,3,5-trimethyl-1H-indole-2-carboxylic acid is oxidized with potassium permanganate to form 1,3,5-trimethyl-1H-indole-2-carboxylic acid.
Eigenschaften
IUPAC Name |
1,3,5-trimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-10-9(6-7)8(2)11(12(14)15)13(10)3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZQQOIVPVKEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

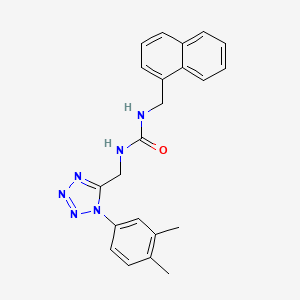
![7-butyl-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2448937.png)
![6-Chloro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2448941.png)
![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2448942.png)
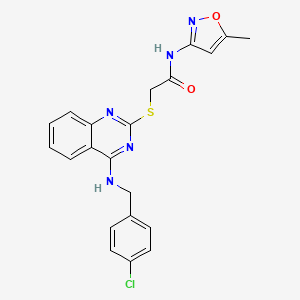
![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2448945.png)
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448946.png)
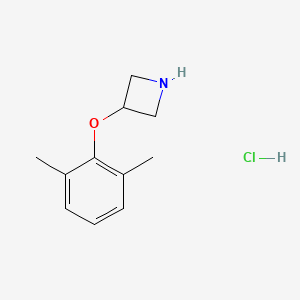
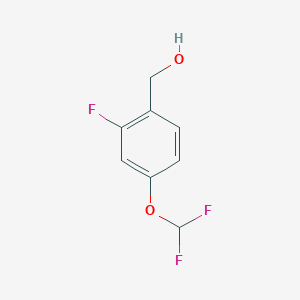
![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2448950.png)
![9H-Fluoren-9-ylmethyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate;hydrochloride](/img/structure/B2448952.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2448953.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2448955.png)
